1-[(3-Bromo-5-fluorophenyl)methyl]azetidine
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Overview
Description
1-[(3-Bromo-5-fluorophenyl)methyl]azetidine is a chemical compound that features a unique azetidine ring substituted with a 3-bromo-5-fluorophenylmethyl group
Preparation Methods
The synthesis of 1-[(3-Bromo-5-fluorophenyl)methyl]azetidine typically involves the reaction of 3-bromo-5-fluorobenzyl chloride with azetidine in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like potassium carbonate or sodium hydride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactions and the use of automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
1-[(3-Bromo-5-fluorophenyl)methyl]azetidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
1-[(3-Bromo-5-fluorophenyl)methyl]azetidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: Researchers use it to study the interactions of azetidine derivatives with biological targets, providing insights into their potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-[(3-Bromo-5-fluorophenyl)methyl]azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can interact with active sites, while the 3-bromo-5-fluorophenyl group can enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 1-[(3-Bromo-5-fluorophenyl)methyl]azetidine include other azetidine derivatives with different substituents on the phenyl ring, such as:
- 1-[(3-Chloro-5-fluorophenyl)methyl]azetidine
- 1-[(3-Bromo-4-fluorophenyl)methyl]azetidine
- 1-[(3-Bromo-5-methylphenyl)methyl]azetidine
These compounds share the azetidine core but differ in their substituents, which can influence their chemical reactivity and biological activity. The unique combination of the 3-bromo and 5-fluoro substituents in this compound provides distinct properties that can be advantageous in specific applications .
Properties
IUPAC Name |
1-[(3-bromo-5-fluorophenyl)methyl]azetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN/c11-9-4-8(5-10(12)6-9)7-13-2-1-3-13/h4-6H,1-3,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZATVYZETCYYAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC(=CC(=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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